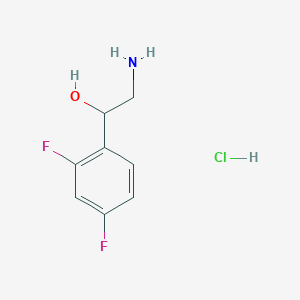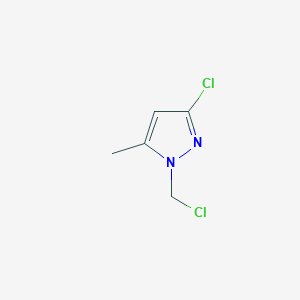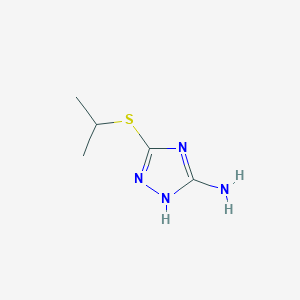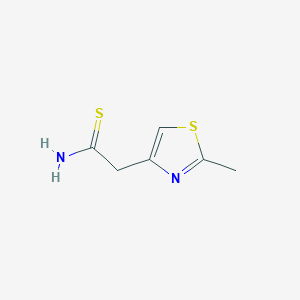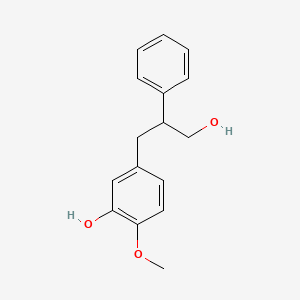
(2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-one
説明
(2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-one, also known as thiosemicarbazone, is a chemical compound that has gained significant attention in the scientific community due to its diverse biological activities. Thiosemicarbazone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative disorders.
作用機序
The mechanism of action of (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-oneazone is not fully understood. However, it has been reported that (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-oneazone exhibits its biological activities by interacting with various cellular targets, including DNA, RNA, and proteins. Thiosemicarbazone has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Additionally, (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-oneazone has been reported to inhibit the activity of ribonucleotide reductase, an enzyme involved in nucleotide metabolism, which results in the depletion of intracellular nucleotide pools.
Biochemical and Physiological Effects:
Thiosemicarbazone has been reported to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis. Additionally, (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-oneazone has been reported to inhibit the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix, which results in the inhibition of angiogenesis. Furthermore, (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-oneazone has been shown to reduce oxidative stress and inflammation in neurodegenerative disorders by activating the Nrf2-ARE pathway.
実験室実験の利点と制限
Thiosemicarbazone has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has shown promising results in various biological assays. Additionally, (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-oneazone has been reported to exhibit low toxicity in vitro and in vivo. However, (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-oneazone has several limitations, including its poor solubility in aqueous solutions, which limits its bioavailability. Furthermore, (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-oneazone has been reported to exhibit instability in acidic and basic conditions, which limits its use in certain biological assays.
将来の方向性
Thiosemicarbazone has shown promising results in various biological assays and has the potential to be developed into a therapeutic agent for various diseases. Future research should focus on optimizing the synthesis method of (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-oneazone to improve its bioavailability and stability. Additionally, future studies should investigate the mechanism of action of (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-oneazone to identify its cellular targets and pathways. Furthermore, future research should investigate the potential of (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-oneazone as a combination therapy with other drugs for the treatment of various diseases.
科学的研究の応用
Thiosemicarbazone has been extensively studied in the scientific community for its potential therapeutic applications. The compound has shown promising results in various diseases, including cancer, viral infections, and neurodegenerative disorders. Thiosemicarbazone has been reported to exhibit antitumor activity by inducing apoptosis and inhibiting angiogenesis in cancer cells. Additionally, (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-oneazone has been shown to exhibit antiviral activity against various viruses, including HIV, Zika virus, and hepatitis B virus. Furthermore, (2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-oneazone has been reported to exhibit neuroprotective activity by reducing oxidative stress and inflammation in neurodegenerative disorders.
特性
IUPAC Name |
(2E,5Z)-5-benzylidene-3-prop-2-enyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c1-2-9-19-14(20)13(11-12-6-4-3-5-7-12)22-16(19)18-15-17-8-10-21-15/h2-8,10-11H,1,9H2/b13-11-,18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRZYUHGRJVKMY-SSEHEHRJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2)SC1=NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)/C(=C/C2=CC=CC=C2)/S/C1=N/C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,5Z)-3-allyl-5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B3269549.png)

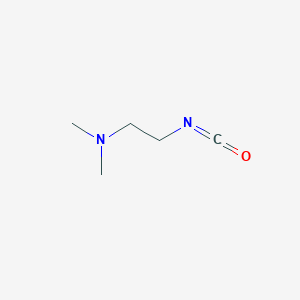
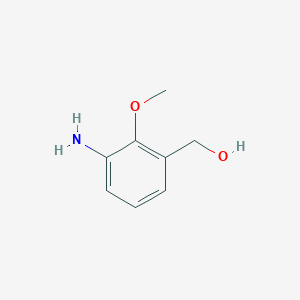


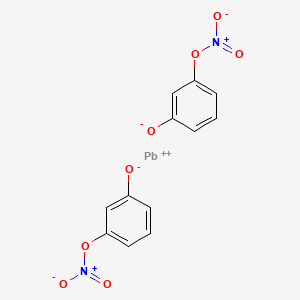
![1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene](/img/structure/B3269589.png)

